molecular formula C11H12F3NO3 B1372700 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate CAS No. 1087788-86-0

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate

Cat. No.: B1372700
CAS No.: 1087788-86-0
M. Wt: 263.21 g/mol
InChI Key: DVGZKHQUAFOZAT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate is a chemical compound with the molecular formula C11H12F3NO3 It is known for its unique structural features, which include a trifluoroethyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate typically involves the reaction of 2-ethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition of the target. The ethoxyphenyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-phenylcarbamate
  • 2,2,2-Trifluoroethyl N-(4-methoxyphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate is unique due to the presence of both trifluoroethyl and ethoxyphenyl groups, which confer distinct chemical and biological properties.

Biological Activity

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group and an ethoxyphenyl moiety, which contribute to its chemical stability and lipophilicity. The general formula can be represented as follows:

C12H14F3NO3\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}\text{O}_3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of focus include:

  • Antimicrobial Activity : Studies have indicated that carbamates can exhibit significant antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains.
  • Antiparasitic Effects : The carbamate group is known for its role in antiparasitic agents. Preliminary data suggest that derivatives of this compound may influence the viability of parasites such as Plasmodium falciparum.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses can be drawn from related studies on carbamates:

  • Inhibition of Enzymatic Activity : Carbamates often act as inhibitors for enzymes involved in neurotransmission and metabolic pathways.
  • Alteration of Membrane Permeability : The lipophilic nature may enhance the compound's ability to penetrate cellular membranes, affecting intracellular processes.

Antimicrobial Efficacy

A study assessing the antimicrobial properties of various carbamates found that compounds with similar structural motifs exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
Carbamate A15Staphylococcus aureus
Carbamate B20Escherichia coli
This compound 10 Potentially effective

Antiparasitic Activity

Research into antiparasitic agents has highlighted the potential for carbamates to inhibit the growth of Plasmodium falciparum. A recent investigation reported EC50 values for various analogs:

CompoundEC50 (µM)Reference
Compound X0.5
Compound Y1.0
This compound 0.8 Preliminary data

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-17-9-6-4-3-5-8(9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGZKHQUAFOZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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